5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 3-fluoro-4-nitrophenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with thioamide under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazole ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group is a common reaction, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, including anti-inflammatory or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-nitrophenylmethanol
- 3-Fluoro-4-nitrophenyl azide
- 3-Fluoro-4-nitrophenyl acetic acid
Comparison: Compared to these similar compounds, 5-(3-Fluoro-4-nitrophenyl)-2-methylthiazole exhibits unique properties due to the presence of the thiazole ring. This ring structure enhances its stability and reactivity, making it more versatile in various applications .
Eigenschaften
Molekularformel |
C10H7FN2O2S |
---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5-(3-fluoro-4-nitrophenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H7FN2O2S/c1-6-12-5-10(16-6)7-2-3-9(13(14)15)8(11)4-7/h2-5H,1H3 |
InChI-Schlüssel |
RABLPQSEPUIVBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.